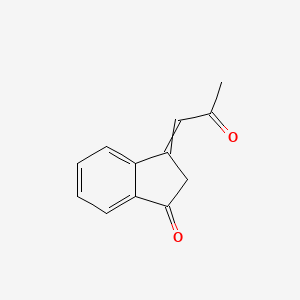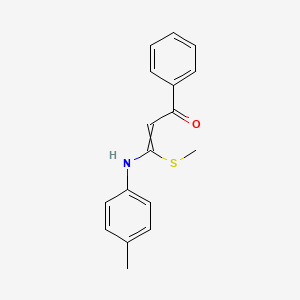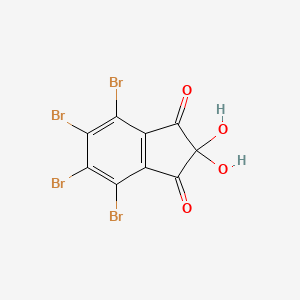![molecular formula C13H10O3 B14324502 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 106261-85-2](/img/structure/B14324502.png)
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound with a complex structure that includes a naphthoquinone core fused with a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through various methods. One notable approach involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C. This method is environmentally friendly and provides high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of glycerol as a green solvent and the potential for recycling reaction media are key considerations in industrial settings .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted naphthoquinones, which can exhibit diverse biological activities .
科学的研究の応用
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death .
類似化合物との比較
Similar Compounds
β-Lapachone: A natural product with a similar naphthoquinone core, known for its anticancer properties.
Naphthoquinone Derivatives: Compounds with similar structures that exhibit diverse biological activities, including antitumor and antibacterial properties.
Uniqueness
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its fused pyran ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
106261-85-2 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
3,4-dihydro-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-1-2-5-9(8)12(15)13-10(11)6-3-7-16-13/h1-2,4-5H,3,6-7H2 |
InChIキー |
QVXBGFZUJLBQNF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)




![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)

![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
